(2-氯-4-氟苯基)(4-((2-甲基嘧啶-4-基)氧基)哌啶-1-基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
神经保护作用
- 一项研究探讨了芳氧基乙胺衍生物,包括与给定化合物结构相似的化合物,展示了对谷氨酸诱导的细胞死亡的潜在神经保护作用。这些化合物在治疗缺血性中风方面显示出前景,表明它们在神经保护中的潜力 (Zhong 等人,2020).
抗抑郁潜力
- 该化合物的衍生物在动物模型中表现出显着的抗抑郁作用。特别关注 5-HT1A 受体激动剂,其中某些氟取代衍生物显示出增强的口服活性以及有效的抗抑郁潜力 (Vacher 等人,1999).
镇痛特性
- 高效的 5-HT1A 受体激动剂,包括上述化合物的衍生物,在慢性伤害性疼痛和神经性疼痛模型以及脊髓损伤诱发的异常痛觉中表现出显着的镇痛作用 (Colpaert 等人,2004).
成像应用
- 该化合物的衍生物已被开发用于成像研究。一项研究重点关注用于可视化 5-HT2A 受体的放射性标记衍生物的合成和体内评估,显示出作为脑成像中 SPECT 示踪剂的潜力 (Blanckaert 等人,2007).
晶体和分子结构研究
- 已经检查了各种衍生物的晶体结构,以更好地了解它们的分子特性。这些研究涉及对分子和晶体结构的详细分析,提供了对这些化合物的稳定性和相互作用的见解 (Karthik 等人,2021).
抗菌活性
- 一些衍生物显示出作为抗菌剂的潜力。合成的衍生物对细菌和真菌菌株表现出显着的活性,表明它们在抗菌应用中的潜力 (Mallesha 等人,2014).
未来方向
作用机制
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing their function .
Mode of Action
The exact mode of action of this compound is not well-documented. It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. These interactions can lead to changes in the conformation and activity of the target, thereby altering its function .
Pharmacokinetics
Its molecular weight (39485 g/mol) suggests that it may have good oral bioavailability . The compound is a solid at room temperature, and it is recommended to be stored in a dark place, sealed in dry conditions, and under -20°C, which may affect its stability and bioavailability .
Result of Action
Based on its structural similarity to other compounds, it may exert its effects by modulating the activity of its targets, leading to changes in cellular signaling and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions may affect the compound’s stability or its interaction with its targets . Additionally, the presence of other molecules could either compete with the compound for its target or alter the target’s conformation, thereby affecting the compound’s efficacy .
属性
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O2/c1-11-20-7-4-16(21-11)24-13-5-8-22(9-6-13)17(23)14-3-2-12(19)10-15(14)18/h2-4,7,10,13H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFADTXZLHIWTFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。